Cas no 2908-76-1 (Benzenamine,N-(2,4-dinitrophenyl)-2,4-dinitro-)
2908-76-1 structure
Product Name:Benzenamine,N-(2,4-dinitrophenyl)-2,4-dinitro-
Numero CAS:2908-76-1
MF:C12H7N5O8
MW:349.212682008743
CID:260163
PubChem ID:17967
Update Time:2025-04-19
Benzenamine,N-(2,4-dinitrophenyl)-2,4-dinitro- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzenamine,N-(2,4-dinitrophenyl)-2,4-dinitro-
- N-(2,4-DINITROPHENYL)-2,4-DINITROANILINE
- 2,2',4,4'-Tetanitrodiphenylamine
- 2,2',4,4'-Tetranitrodiphenylamine
- 2.4.2'.4'-Tetranitro-diphenylamin
- Bis-(2,4-dinitro-phenyl)-amin
- bis(2,4-dinitrophenyl)amine
- bis-(2,4-dinitro-phenyl)-amine
- Bis-(2:4-dinitrophenyl)amine
- BRN 2229239
- DIPHENYLAMINE, 2,2',4,4'-TETRANITRO-
- EINECS 220-820-4
- N-(2,4-dinitrophenyl)-2,4-dinitro-benzenamine
- NSC37571
- NS00048883
- DTXSID50951679
- 2,2',4,4'-Tetranitro-diphenyl-amin
- Benzenamine,4-dinitrophenyl)-2,4-dinitro-
- Diphenylamine,2',4,4'-tetranitro-
- MFCD00374794
- NSC 37571
- NSC-37571
- 2,4,4'-Tetranitrodiphenylamine
- VS-07359
- AKOS000583666
- 2908-76-1
- 2,4,4'-Tetanitrodiphenylamine
- Benzenamine, N-(2,4-dinitrophenyl)-2,4-dinitro-
-
- MDL: MFCD00374794
- Inchi: 1S/C12H7N5O8/c18-14(19)7-1-3-9(11(5-7)16(22)23)13-10-4-2-8(15(20)21)6-12(10)17(24)25/h1-6,13H
- Chiave InChI: UHWJMXASZSKFEO-UHFFFAOYSA-N
- Sorrisi: [O-][N+](C1C=C(C=CC=1NC1C=CC(=CC=1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])=O
Proprietà calcolate
- Massa esatta: 349.02951
- Massa monoisotopica: 349.029462
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 25
- Conta legami ruotabili: 6
- Complessità: 502
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 195
- XLogP3: 3.3
Proprietà sperimentali
- Densità: 1.5407 (rough estimate)
- Punto di ebollizione: 483.43°C (rough estimate)
- Punto di infiammabilità: 266.7°C
- Indice di rifrazione: 1.7000 (estimate)
- PSA: 184.59
Benzenamine,N-(2,4-dinitrophenyl)-2,4-dinitro- Letteratura correlata
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
Xiuxia Yang,Lei Zhao,Zhichao Liu,Shuyu Tian,Hao Zhang,Xuhui Xu,Jianbei Qiu,Xue Yu Phys. Chem. Chem. Phys., 2020,22, 16294-16300
2908-76-1 (Benzenamine,N-(2,4-dinitrophenyl)-2,4-dinitro-) Prodotti correlati
- 961-68-2(2,4-Dinitro-N-phenylaniline)
- 18264-71-6(2,2'-Dinitrodiphenylamine)
- 2784-89-6(2-Nitro-N1-phenylbenzene-1,4-diamine)
- 612-28-2(N-Methyl-2-nitroaniline)
- 20691-71-8(N1,N1-Dimethyl-4-nitrobenzene-1,3-diamine)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso